molecular formula C26H25N3O3S B2376470 N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-70-3

N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2376470
CAS No.: 532969-70-3
M. Wt: 459.56
InChI Key: OVMIAVPLRUPVKJ-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that many indole derivatives interact with various receptors and enzymes in the body

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The presence of a methoxyanilino group and a sulfanylindol group in the compound suggests potential interactions with proteins or enzymes that recognize these structural motifs.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways influenced by this compound would depend on its specific targets and mode of action.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels, depending on its specific targets and mode of action.

Properties

IUPAC Name

N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-32-21-13-11-20(12-14-21)28-25(30)18-33-24-17-29(23-10-6-5-9-22(23)24)16-15-27-26(31)19-7-3-2-4-8-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMIAVPLRUPVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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